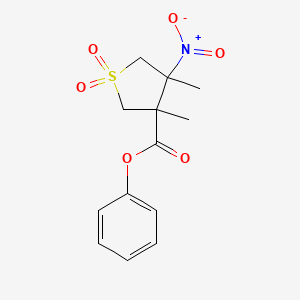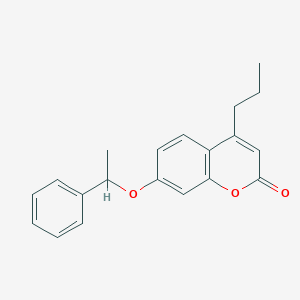
7-(1-phenylethoxy)-4-propyl-2H-chromen-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-(1-phenylethoxy)-4-propyl-2H-chromen-2-one, also known as PAP-1, is a synthetic compound that belongs to the class of flavonoids. It was first synthesized in 1999 by researchers at the University of Illinois, and since then, it has been extensively studied for its potential applications in scientific research. In
Aplicaciones Científicas De Investigación
7-(1-phenylethoxy)-4-propyl-2H-chromen-2-one has been used in various scientific research studies as a tool to investigate the role of protein-protein interactions in biological systems. It has been shown to selectively inhibit the interaction between the transcription factor HIF-1α and its coactivator p300/CBP, which plays a crucial role in the regulation of oxygen homeostasis and angiogenesis. 7-(1-phenylethoxy)-4-propyl-2H-chromen-2-one has also been used to study the interaction between the transcription factor NF-κB and its coactivator CBP, which is involved in the regulation of inflammatory responses and immune function.
Mecanismo De Acción
7-(1-phenylethoxy)-4-propyl-2H-chromen-2-one acts as a competitive inhibitor of the interaction between HIF-1α and p300/CBP or NF-κB and CBP. It binds to the acetyl-lysine binding pocket of the coactivator protein, preventing the recruitment of the transcription factor to the DNA promoter region and inhibiting the transcriptional activity of the target gene.
Biochemical and Physiological Effects:
7-(1-phenylethoxy)-4-propyl-2H-chromen-2-one has been shown to have significant effects on the regulation of oxygen homeostasis, angiogenesis, and inflammatory responses. Inhibition of HIF-1α and NF-κB activity by 7-(1-phenylethoxy)-4-propyl-2H-chromen-2-one has been demonstrated to reduce tumor growth, suppress inflammation, and improve tissue oxygenation in various animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
7-(1-phenylethoxy)-4-propyl-2H-chromen-2-one is a valuable tool for investigating the role of protein-protein interactions in biological systems, particularly in the regulation of transcriptional activity. Its high selectivity and potency make it a useful compound for studying specific pathways and targets. However, its limited solubility in aqueous solutions and potential toxicity at high concentrations may pose challenges for certain experiments.
Direcciones Futuras
Further research is needed to explore the potential applications of 7-(1-phenylethoxy)-4-propyl-2H-chromen-2-one in various disease models, including cancer, inflammation, and ischemic injury. The development of more potent and selective analogs of 7-(1-phenylethoxy)-4-propyl-2H-chromen-2-one may also lead to new therapeutic strategies for these conditions. Additionally, the use of 7-(1-phenylethoxy)-4-propyl-2H-chromen-2-one as a tool for investigating the role of other protein-protein interactions in biological systems may provide valuable insights into the mechanisms of disease and potential targets for drug development.
Métodos De Síntesis
7-(1-phenylethoxy)-4-propyl-2H-chromen-2-one can be synthesized by a multistep process involving the condensation of 4'-hydroxyacetophenone with 3-bromoanisole, followed by the reaction with propylmagnesium bromide and cyclization with acid catalysts. The final product is obtained by recrystallization in ethanol.
Propiedades
IUPAC Name |
7-(1-phenylethoxy)-4-propylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20O3/c1-3-7-16-12-20(21)23-19-13-17(10-11-18(16)19)22-14(2)15-8-5-4-6-9-15/h4-6,8-14H,3,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDVYFOIBDUXUII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)OC2=C1C=CC(=C2)OC(C)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(1-phenylethoxy)-4-propyl-2H-chromen-2-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

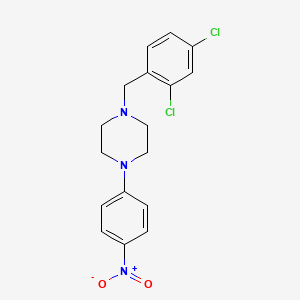

![2-[2-(2,6-dichlorophenyl)-1,3-thiazol-4-yl]-N-(2-pyridinylmethyl)acetamide](/img/structure/B5207284.png)
![N~2~-[(4-methoxyphenyl)sulfonyl]-N~1~,N~2~-bis(2-phenylethyl)glycinamide](/img/structure/B5207301.png)
![2-(5-{[1-(4-bromophenyl)-1H-pyrrol-2-yl]methylene}-2,4-dioxo-1,3-thiazolidin-3-yl)-N-(2-fluorophenyl)acetamide](/img/structure/B5207309.png)
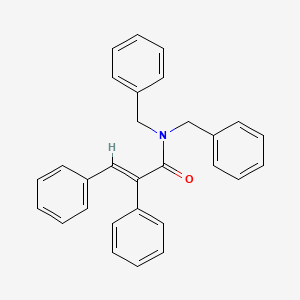
![1-[(4-biphenylyloxy)acetyl]-4-[(4-chlorophenoxy)acetyl]piperazine](/img/structure/B5207321.png)
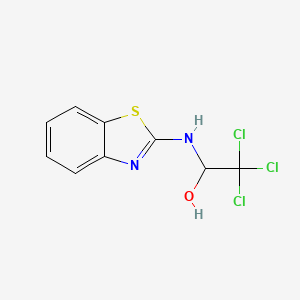
![4-[3-(ethylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenol](/img/structure/B5207347.png)
![butyl 4-[(3-chloro-4-ethoxybenzoyl)amino]benzoate](/img/structure/B5207353.png)
![N-(2-methylphenyl)-2-[(6-methyl-4-pyrimidinyl)thio]butanamide](/img/structure/B5207356.png)
![4-[(2-fluorobenzyl)sulfonyl]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B5207357.png)
![1-[(4-{2-[5-(3,4-dimethoxyphenyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}phenyl)sulfonyl]piperidine hydrobromide](/img/structure/B5207362.png)
